molecular formula C15H23N3O4 B3287447 1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine CAS No. 846023-54-9

1-[3-(2-Methoxy-5-nitrophenoxy)propyl]-4-methylpiperazine

Cat. No. B3287447
M. Wt: 309.36 g/mol
InChI Key: GIODEEXALCHTQP-UHFFFAOYSA-N
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Patent
US07297795B2

Procedure details

2(3-chloropropoxy)-1-methoxy-4-nitrobenzene, (100 g, 0.407 mol) and sodium iodide (9.2 g, 0.614 mol) was added to 520 mL of dry 1,2-dimethoxyethane. To the mixture was then added N-methylpiperazine (82 g, 0.814 mol). Stirred and heated the reaction to reflux. The reaction was monitored by HPLC. After 8 hours, the heating mantle was removed and the reaction was allowed to cool to ambient temperature. The reaction mixture was then drowned in 1 L of ethyl acetate and stirred for a minimum of 1 hour. Bright yellow solids precipitated. The mixture was filtered and rinsed and the salts collected with ethyl acetate. The filtrate was washed once with 400 mL of 0.5 N NaOH. The layers were separated and the organic layer was washed with water (3×390 mL). The combined organic layers were concentrated under vacuum at 35-40° C. to obtain 97.8 g (light orange oil) (77%); 1H NMR (300 MHz, CDCl3) δ 7.91 (dd, J=2.6, 9 Hz, 1H), 7.77 (d, J=2.6 Hz, 1H), 6.90 (d, J=9 Hz, 1H), 4.14 (t, J=7 Hz, 2H), 3.96 (s, 3H) 2.54 (t, J=7 Hz, 2H), 2.48 (m, 8H), 2.30 (s, 3H), 2.06 (m, 2H); MS (ES) m/z310.1 (M+H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[O:15][CH3:16].[I-].[Na+].[CH3:19][N:20]1[CH2:25][CH2:24][NH:23][CH2:22][CH2:21]1>COCCOC>[CH3:16][O:15][C:7]1[CH:8]=[CH:9][C:10]([N+:12]([O-:14])=[O:13])=[CH:11][C:6]=1[O:5][CH2:4][CH2:3][CH2:2][N:23]1[CH2:24][CH2:25][N:20]([CH3:19])[CH2:21][CH2:22]1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClCCCOC1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
Quantity
9.2 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
520 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
82 g
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the heating mantle was removed
STIRRING
Type
STIRRING
Details
stirred for a minimum of 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Bright yellow solids precipitated
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
rinsed
CUSTOM
Type
CUSTOM
Details
the salts collected with ethyl acetate
WASH
Type
WASH
Details
The filtrate was washed once with 400 mL of 0.5 N NaOH
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (3×390 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated under vacuum at 35-40° C.
CUSTOM
Type
CUSTOM
Details
to obtain 97.8 g (light orange oil) (77%)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
COC1=C(OCCCN2CCN(CC2)C)C=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.